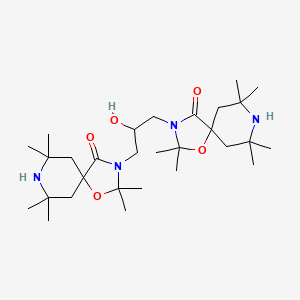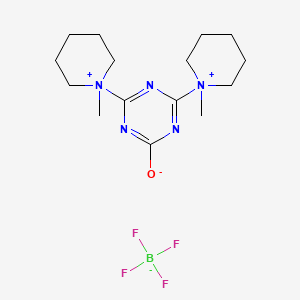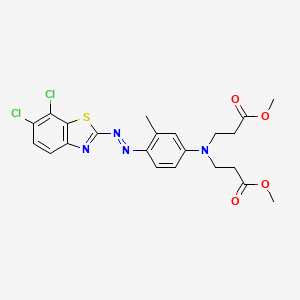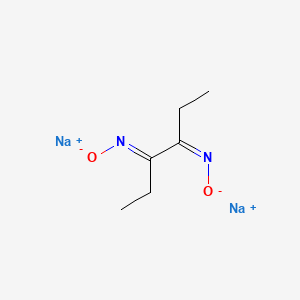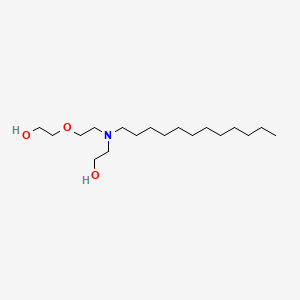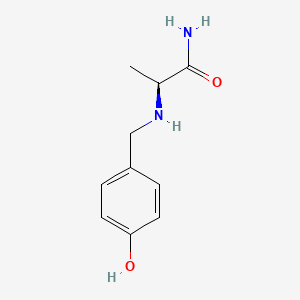
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes butylamino groups and a propionotoluidide core, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride typically involves multiple steps, including the introduction of butylamino groups and the formation of the propionotoluidide core. Common synthetic routes may involve:
Condensation Reactions: Initial steps often include the condensation of appropriate amines with aldehydes or ketones to form intermediate compounds.
Cyclization: These intermediates may undergo cyclization reactions to form the core structure.
Substitution Reactions: Introduction of butylamino groups through substitution reactions using butylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(diphenylphosphinyl)buta-1,3-diene: Known for its extraction and coordination properties.
2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate: Used in energetic materials and characterized by its unique structural properties.
Uniqueness
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride stands out due to its specific butylamino groups and propionotoluidide core, which confer unique chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest.
Properties
CAS No. |
109095-06-9 |
|---|---|
Molecular Formula |
C18H33Cl2N3O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2,3-bis(butylamino)-N-(2-methylphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H31N3O.2ClH/c1-4-6-12-19-14-17(20-13-7-5-2)18(22)21-16-11-9-8-10-15(16)3;;/h8-11,17,19-20H,4-7,12-14H2,1-3H3,(H,21,22);2*1H |
InChI Key |
MHPIIBYJAMMMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C(=O)NC1=CC=CC=C1C)NCCCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


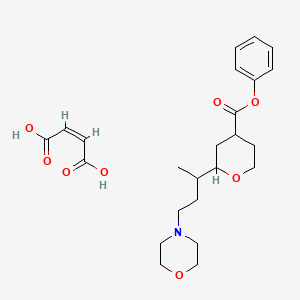
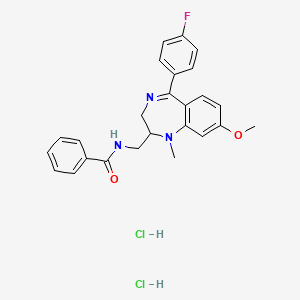
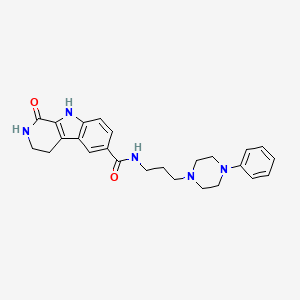
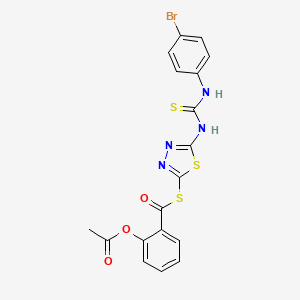

![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
